1-Cyclopropyl-4-methylpyrrolidin-3-one

Vue d'ensemble

Description

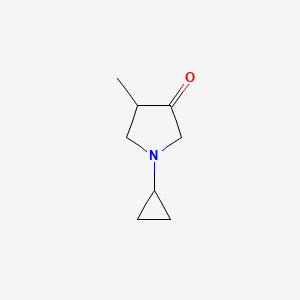

“1-Cyclopropyl-4-methylpyrrolidin-3-one” is a chemical compound with the molecular formula C8H13NO . It has a molecular weight of 139.19 . This compound is used for research purposes .

Physical And Chemical Properties Analysis

“1-Cyclopropyl-4-methylpyrrolidin-3-one” has a molecular weight of 139.19 . It is a liquid .

Applications De Recherche Scientifique

Chemistry and Pharmacology

A study described the synthesis and evaluation of compounds for their antidepressant-like efficacy, highlighting the role of a cyclopropane-containing side chain. These compounds demonstrated promising pharmacological profiles and chemical stability, indicating their potential as novel antidepressants targeting α4β2-nicotinic acetylcholine receptors. The specific compound N-methylpyrrolidine analogue exhibited robust antidepressant-like efficacy in animal models, showcasing the significance of 1-cyclopropyl-4-methylpyrrolidin-3-one derivatives in drug discovery for mental health disorders (Hankun Zhang et al., 2013).

Chemical Transformations

Research on the chemical transformations of 3-aminopyrrolidin-2-ones of the norbornane and cyclopropane series unveiled their reactions with benzaldehyde to yield azomethines. These compounds can further undergo reduction and diazotization leading to various derivatives, demonstrating the versatile chemistry of cyclopropane-containing compounds and their applications in synthesizing new chemical entities (I. V. Kostyuchenko et al., 2009).

Synthesis and Antibacterial Activity

A series of 8-methoxyquinolones bearing 3-amino-4-methylpyrrolidines at the C-7 position were synthesized, displaying potent antibacterial activity against gram-positive and negative bacteria. This illustrates the utility of 1-cyclopropyl-4-methylpyrrolidin-3-one derivatives in the development of new antibacterial agents with improved pharmacokinetic profiles and reduced genetic toxicity (K. Kawakami et al., 2000).

Novel Synthesis Approaches

The synthesis of cyclopropanecarboxamides through base-catalyzed cyclization of N,N-disubstituted 4-hydroxy-2-methylbutanamide offers a new approach to synthesizing cyclopropane derivatives. This method demonstrates the innovative use of 1-cyclopropyl-4-methylpyrrolidin-3-one in creating structurally unique compounds with potential pharmaceutical applications (M. Mekhael et al., 2011).

Imaging and Diagnostic Applications

The development of a specific IGF-1R inhibitor for potential PET imaging highlights the application of cyclopropane derivatives in diagnostic and therapeutic areas. Such compounds could be instrumental in monitoring disease progression and treatment efficacy in cancer and other diseases (Vattoly J Majo et al., 2013).

Orientations Futures

The future of synthetic chemistry is promising, with many challenges still remaining, such as higher selectivity, higher efficiency, environmental benignity, and sustainable energy . The development of new synthetic processes and the creation of new molecules and materials will continue to be important areas of research .

Propriétés

IUPAC Name |

1-cyclopropyl-4-methylpyrrolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-6-4-9(5-8(6)10)7-2-3-7/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQACTFKFSQQDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/structure/B1377930.png)

![7-Bromopyrido[3,4-b]pyrazine](/img/structure/B1377934.png)

![Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1377939.png)